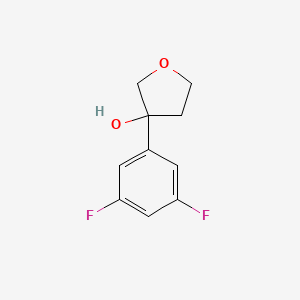
N-(1H-Imidazol-2-ylmethyl)-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyphenyl-1H-imidazol-2-ylmethylamine is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Imidazol-2-ylmethyl)-4-methoxyaniline typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
化学反応の分析
Types of Reactions
4-Methoxyphenyl-1H-imidazol-2-ylmethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding imidazole oxides.
Reduction: Reduction reactions can convert the imidazole ring into more saturated derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole oxides, while substitution reactions can introduce various functional groups onto the methoxyphenyl ring.
科学的研究の応用
4-Methoxyphenyl-1H-imidazol-2-ylmethylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It can be used in the development of new materials, including polymers and catalysts.
作用機序
The mechanism of action of N-(1H-Imidazol-2-ylmethyl)-4-methoxyaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biological processes. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets, such as enzymes or receptors .
類似化合物との比較
Similar Compounds
4-Methyl-1H-imidazole: A simpler imidazole derivative with a methyl group instead of a methoxyphenyl group.
1H-4-Methylimidazole: Another imidazole derivative with a methyl group at a different position on the ring.
4-(1-Isopropyl-2-methyl-1H-imidazol-5-yl)-N-(4-(methylsulfonyl)phenyl)pyrimidin-2-amine: A more complex derivative with additional functional groups.
Uniqueness
4-Methoxyphenyl-1H-imidazol-2-ylmethylamine is unique due to the presence of the methoxyphenyl group, which can significantly influence its chemical reactivity and potential applications. This structural feature distinguishes it from simpler imidazole derivatives and allows for a broader range of chemical modifications and applications.
特性
CAS番号 |
660405-05-0 |
|---|---|
分子式 |
C11H13N3O |
分子量 |
203.24 g/mol |
IUPAC名 |
N-(1H-imidazol-2-ylmethyl)-4-methoxyaniline |
InChI |
InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)14-8-11-12-6-7-13-11/h2-7,14H,8H2,1H3,(H,12,13) |
InChIキー |
UCGAWWFSIMHMAS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NCC2=NC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl [(2,2-diethoxyethyl)sulfanyl]acetate](/img/structure/B8727661.png)
![7-Methylimidazo[1,2-a]pyrimidine-5-thiol](/img/structure/B8727664.png)

![2-[6-[1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(5S)-5-[(2R,3S,5R)-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-3-methyloxan-2-yl]ethaneperoxoic acid](/img/structure/B8727688.png)







